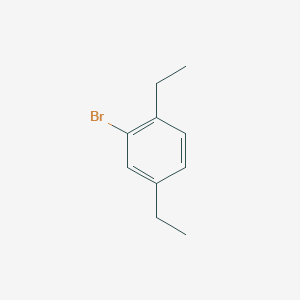

2-Bromo-1,4-diethylbenzene

説明

Significance of Aryl Halides in Modern Organic Synthesis and Materials Science

Aryl halides are indispensable in modern organic chemistry due to their versatility as synthetic intermediates. numberanalytics.comiitk.ac.in The carbon-halogen bond, while stable, can be activated to participate in a wide array of chemical transformations, making these compounds crucial precursors for a diverse range of more complex molecules. nih.gov

One of their most significant roles is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. patsnap.com These reactions are foundational methods for forming new carbon-carbon bonds, a critical step in assembling the molecular frameworks of numerous important substances. numberanalytics.com Consequently, aryl halides are pivotal starting materials in the synthesis of a vast number of products, including:

Pharmaceuticals: Many life-saving drugs and therapeutic agents are synthesized using aryl halides as key building blocks. iitk.ac.innih.gov

Agrochemicals: They are essential for manufacturing pesticides, herbicides, and fungicides that protect crops. iitk.ac.inlibretexts.org

Polymers and Dyes: The production of various plastics, polymers, and pigments relies on intermediates derived from aryl halides. iitk.ac.in

In the realm of materials science, aryl halides are fundamental for creating advanced materials with unique electronic and optical properties. nih.govpatsnap.com They are used to synthesize conjugated polymers, organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. nih.govpatsnap.comcymitquimica.com Aryl bromides, in particular, are also used in the manufacture of flame retardants. patsnap.comwikipedia.org

Contextualization of Alkyl-Substituted Bromobenzenes in Chemical Research

Within the broad category of aryl halides, alkyl-substituted bromobenzenes represent a significant subclass. In these compounds, the benzene (B151609) ring is functionalized with both a bromine atom and one or more alkyl groups. The nature and position of these alkyl substituents can profoundly influence the molecule's physical and chemical properties.

The presence of alkyl groups, such as the two ethyl groups in 2-Bromo-1,4-diethylbenzene, affects the compound's reactivity and solubility. cymitquimica.comcymitquimica.com For instance, the alkyl chains increase the molecule's hydrophobic (non-polar) character, which in turn influences its solubility in various organic solvents. cymitquimica.com This property is particularly relevant when designing synthetic pathways or formulating materials like liquid crystals. cymitquimica.com

Research on alkyl-substituted bromobenzenes often focuses on their utility as intermediates. For example, 2-Bromo-1,4-dimethylbenzene, a closely related compound, is used in Yamamoto coupling reactions to create larger biphenyl (B1667301) structures and in the synthesis of other complex organic molecules. solubilityofthings.comsigmaaldrich.com The position of the alkyl groups relative to the bromine atom dictates the electronic environment of the aromatic ring, which can affect the rates and outcomes of chemical reactions. solubilityofthings.com Studies on compounds like 4-alkyl substituted bromobenzenes have explored their reactivity in P-C coupling reactions, noting that the alkyl groups can influence reaction efficiency. rsc.org These compounds are valuable tools for researchers to build complex molecular architectures for use in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Overview of the Research Landscape for this compound

This compound is an aromatic compound with a bromine atom and two ethyl groups attached to a benzene ring. smolecule.com It is primarily utilized in research settings as a chemical intermediate for the synthesis of other, more complex molecules. smolecule.com

The most common method for its preparation is the direct bromination of 1,4-diethylbenzene (B43851). smolecule.com This reaction is a type of electrophilic aromatic substitution, where a brominating agent introduces a bromine atom onto the aromatic ring. smolecule.com

As a typical aryl halide, this compound is expected to undergo several characteristic reactions. smolecule.com The bromine atom can be replaced by various nucleophiles or, more significantly, participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions to form new carbon-carbon bonds. smolecule.com The presence of the bromine atom can also influence further electrophilic substitution reactions on the aromatic ring. smolecule.com

The research landscape for this compound itself is that of a specialized building block. It is commercially available for use in laboratories studying reaction mechanisms or developing new materials and chemical entities. smolecule.combiosynth.com Its specific structure, with the particular arrangement of two ethyl groups and a bromine atom, makes it a useful scaffold for creating targeted molecules where this substitution pattern is desired. smolecule.com While detailed studies focusing solely on this compound are not abundant, its value lies in its application as a starting material in broader synthetic and materials science research programs. smolecule.com

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃Br | smolecule.comepa.govbiosynth.com |

| Molecular Weight | ~213.11 g/mol | epa.govbiosynth.comsigmaaldrich.com |

| CAS Number | 52076-43-4 | smolecule.comepa.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Synonyms | 1,4-diethyl-2-bromobenzene, 2-bromo-p-diethylbenzene | smolecule.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,4-diethylbenzene |

| 2,4-dinitrochlorobenzene |

| This compound |

| 2-Bromo-1,4-dimethylbenzene |

| 4-alkyl substituted bromobenzenes |

| 4-chloro-1-methylbenzene |

| Benzenol (Phenol) |

| Bromobenzene (B47551) |

| Chlorobenzene |

| DDT |

| Phenylmagnesium bromide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,4-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFMRVNALTVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614813 | |

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-43-4 | |

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,4 Diethylbenzene

Direct Bromination Approaches for Aromatic Rings

Direct bromination of 1,4-diethylbenzene (B43851) is a common and straightforward method for the synthesis of 2-bromo-1,4-diethylbenzene. This approach relies on the principles of electrophilic aromatic substitution, where a bromine electrophile attacks the electron-rich aromatic ring.

Electrophilic Aromatic Bromination of 1,4-Diethylbenzene

Electrophilic aromatic bromination involves the reaction of 1,4-diethylbenzene with a brominating agent, typically in the presence of a Lewis acid catalyst. The catalyst polarizes the brominating agent, generating a more potent electrophile that can overcome the aromatic stability of the benzene (B151609) ring.

The directing effects of the two ethyl groups on the benzene ring are crucial in determining the position of bromination. Both ethyl groups are ortho-, para-directing and activating. In 1,4-diethylbenzene, the positions ortho to each ethyl group (positions 2, 3, 5, and 6) are activated. Due to the symmetry of the molecule, positions 2 and 3 are equivalent to positions 6 and 5, respectively. Therefore, the primary product of monobromination is this compound. The substitution occurs at one of the positions between the two ethyl groups, influenced by the combined activating effect of both alkyl substituents. Steric hindrance from the ethyl groups can also play a role in directing the incoming electrophile.

A common laboratory procedure for the bromination of aromatic compounds involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species that is attacked by the aromatic ring. nih.govwvu.edudoubtnut.comchegg.com

Alternatively, N-bromosuccinimide (NBS) is a widely used reagent for aromatic bromination, often in polar solvents like acetonitrile. researchgate.net NBS can provide a source of electrophilic bromine, and its reactivity can be tuned by the reaction conditions.

Table 1: Regioselectivity in the Direct Bromination of 1,4-Diethylbenzene

| Brominating Agent | Catalyst/Conditions | Major Product | Reference(s) |

| Br₂ | FeBr₃, dark | This compound | nih.govwvu.edu |

| NBS | Acetonitrile | This compound | researchgate.net |

This table is a representation of expected outcomes based on established principles of electrophilic aromatic substitution. Specific experimental data for 1,4-diethylbenzene was not found in the search results.

Catalytic activation is fundamental to many direct bromination methods. Lewis acids like FeBr₃ are essential for activating molecular bromine. nih.govwvu.edudoubtnut.comchegg.com

Photochemical methods offer an alternative activation strategy, particularly when using reagents like N-bromosuccinimide (NBS). The Wohl-Ziegler reaction, for instance, typically involves the use of NBS and a radical initiator or light to achieve allylic or benzylic bromination. masterorganicchemistry.com However, under certain conditions, photochemical activation of NBS can also promote electrophilic aromatic bromination. Visible-light photoredox catalysis, using a photocatalyst like erythrosine B, can activate NBS to generate a more electrophilic bromine species, leading to efficient aromatic bromination under mild conditions. nih.govaklectures.com This method can offer advantages in terms of avoiding harsh acidic conditions and controlling selectivity, potentially minimizing side reactions like benzylic bromination. nih.govaklectures.com

Decarboxylative Bromination Strategies for Aromatic Carboxylic Acids

An alternative to the direct bromination of the hydrocarbon is the decarboxylative bromination of a corresponding aromatic carboxylic acid. This method, famously known as the Hunsdiecker reaction, involves the conversion of a carboxylic acid to an aryl bromide with one fewer carbon atom. acs.orgmiracosta.eduresearchgate.netorgsyn.org

For the synthesis of this compound via this route, the required precursor would be 2,5-diethylbenzoic acid. The synthesis of this precursor can be accomplished through methods such as the Friedel-Crafts acylation of 1,4-diethylbenzene followed by oxidation, or through the carboxylation of a suitable organometallic derivative of 1,4-diethylbenzene. One general method for preparing substituted benzoic acids involves the carbonation of a Grignard reagent. orgsyn.org

The classic Hunsdiecker reaction involves treating the silver salt of the carboxylic acid with bromine. acs.orgmiracosta.eduresearchgate.netorgsyn.org Modifications to this reaction exist, such as the use of other metal salts or different brominating agents to improve yields and applicability, especially for aromatic carboxylic acids. For aromatic substrates, the success of the Hunsdiecker reaction can be influenced by the electronic nature of the substituents on the ring. acs.org In some cases, using NBS instead of bromine can be advantageous to avoid competitive electrophilic ring bromination. acs.org

Table 2: Hunsdiecker Reaction for the Synthesis of this compound

| Starting Material | Reagents | Product | Reference(s) |

| Silver 2,5-diethylbenzoate | Br₂, CCl₄ | This compound | acs.orgmiracosta.eduresearchgate.netorgsyn.org |

This table illustrates the application of the Hunsdiecker reaction. Specific experimental data for the decarboxylative bromination of 2,5-diethylbenzoic acid was not found in the search results.

Metal-Catalyzed Synthetic Routes to Aryl Bromides

Modern synthetic methodologies often employ metal-catalyzed reactions to achieve highly regioselective C-H functionalization, providing an alternative to classical electrophilic substitution.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom with high regioselectivity. uwindsor.casemanticscholar.org

In the context of 1,4-diethylbenzene, a suitable directing group would need to be installed on the ring to facilitate this process. For instance, if one of the ethyl groups were replaced by a DMG like an amide or a methoxy (B1213986) group, lithiation would be directed to the position ortho to that group. However, without a directing group, the acidity of the aromatic protons on 1,4-diethylbenzene is generally not sufficient for direct deprotonation by common lithium bases. The bromine atom itself can act as a directing group in some cases, facilitating metalation at the position ortho to it. nih.gov This, however, would be a post-bromination functionalization rather than a primary route to this compound from 1,4-diethylbenzene.

While a powerful tool, the direct application of DoM to unsubstituted 1,4-diethylbenzene for the synthesis of this compound is not a straightforward approach without prior functionalization to introduce a directing group.

Cross-Coupling Precursor Synthesis

The synthesis of this compound is primarily achieved through the direct bromination of 1,4-diethylbenzene. This process yields a molecule primed for a variety of subsequent cross-coupling reactions. The presence of the bromine atom transforms the relatively inert aromatic ring into a versatile substrate for carbon-carbon and carbon-heteroatom bond formation, which are fundamental operations in modern synthetic chemistry.

Aryl bromides, such as this compound, are highly valued as precursors in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycle. This reactivity makes it a more suitable precursor than the corresponding aryl chloride, which often requires more forcing conditions, yet it is more cost-effective and stable than an aryl iodide. The synthesis via electrophilic aromatic substitution is a straightforward and efficient method to prepare this key synthetic intermediate.

Advanced Synthetic Methodologies for Selective Functionalization

The bromine substituent on this compound is a versatile functional handle that allows for the introduction of a wide array of chemical moieties through advanced, selective synthetic methodologies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of new bonds with high precision and functional group tolerance.

Several named cross-coupling reactions can be employed for the functionalization of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming new carbon-carbon bonds to create biaryl or alkyl-aryl structures.

Negishi Coupling: In this methodology, an organozinc reagent is coupled with the aryl bromide, catalyzed by a palladium or nickel complex. Negishi coupling is known for its high reactivity and functional group compatibility. researchgate.net

Stille Coupling: This reaction utilizes an organotin reagent (stannane) as the coupling partner with the aryl bromide. It is tolerant of a broad range of functional groups and has been widely applied in complex molecule synthesis.

These reactions typically proceed through a common catalytic cycle involving three main steps: oxidative addition of the this compound to the palladium(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The choice of ligands, base, and solvent can be tuned to optimize the reaction for specific substrates and desired outcomes.

The table below illustrates potential transformations of this compound using these advanced methodologies.

| Cross-Coupling Reaction | Coupling Partner (R-M) | General Product Structure | Catalyst/Conditions |

| Suzuki-Miyaura | Arylboronic acid (R-B(OH)₂) | 2-Aryl-1,4-diethylbenzene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Negishi | Organozinc halide (R-ZnX) | 2-Alkyl/Aryl-1,4-diethylbenzene | Pd(dppf)Cl₂, Solvent (e.g., THF) |

| Stille | Organostannane (R-SnBu₃) | 2-Alkenyl/Aryl-1,4-diethylbenzene | Pd(PPh₃)₄, Solvent (e.g., Toluene) |

Derivatization from Related Alkylbenzene Precursors

The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution of its parent alkylbenzene, 1,4-diethylbenzene. The two ethyl groups on the benzene ring are activating and ortho-, para-directing. Since the para position relative to the first ethyl group is occupied by the second ethyl group, the incoming electrophile is directed to the ortho positions.

The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is then attacked by the electron-rich aromatic ring of 1,4-diethylbenzene. libretexts.orgchemistrystudent.com The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

A summary of the typical reaction conditions is provided in the table below.

| Reactant | Reagent | Catalyst | Solvent | Product |

| 1,4-Diethylbenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane or Carbon tetrachloride | This compound |

Careful control of the reaction conditions, such as temperature and stoichiometry, is necessary to favor the desired mono-brominated product and minimize the formation of di-brominated byproducts.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1,4 Diethylbenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored when the aromatic ring is rendered electron-deficient. masterorganicchemistry.com

Mechanistic Considerations and Influence of Reaction Conditions

The primary mechanism for nucleophilic aromatic substitution is the SNAr or addition-elimination pathway. byjus.com This process is distinct from SN1 and SN2 reactions. wikipedia.org An SN2-type backside attack is sterically hindered by the benzene (B151609) ring, while the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. chemistrysteps.com

The SNAr mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the bromide ion.

For 2-bromo-1,4-diethylbenzene, the presence of two electron-donating ethyl groups makes the aromatic ring relatively electron-rich, which generally disfavors nucleophilic aromatic substitution. msu.edu Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. openstax.orgphiladelphia.edu.jo Without such activating groups, this compound is largely unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.org

To facilitate this reaction with unactivated aryl halides, harsh reaction conditions such as high temperatures and pressures, or the use of very strong bases, are often necessary. libretexts.org Another potential, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is typically favored with extremely strong bases like sodium amide. chemistrysteps.com

Reactivity with Various Nucleophilic Reagents

Given the lack of activating groups, the reactivity of this compound with common nucleophiles is low.

With Amines and Alkoxides: Reactions with nucleophiles such as amines (e.g., diethylamine) or alkoxides generally require forcing conditions or the presence of a catalyst to proceed. chemistrysteps.comchemicalbook.com For instance, the synthesis of N,N-diethyl-1,4-phenylenediamine from related structures often involves catalytic methods or starting materials with activating groups. chemicalbook.com

With Cyanide: The Rosenmund-von Braun reaction, which involves the substitution of an aryl halide with a cyanide nucleophile using copper(I) cyanide, is a potential method for introducing a nitrile group. This reaction, however, often requires high temperatures. For example, the synthesis of 2,5-didecylterephthalonitrile from 1,4-dibromo-2,5-didecylbenzene requires refluxing in DMF with CuCN. uh.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant area of reactivity for this compound. These reactions typically involve palladium or nickel catalysts. nih.govissuu.com

Suzuki-Miyaura Coupling Protocols for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov It is widely used for the synthesis of biaryls due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

In a typical protocol, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base (e.g., K₃PO₄, K₂CO₃). researchgate.netresearchgate.net The choice of solvent and ligands for the palladium catalyst can significantly influence the reaction's efficiency. nih.gov This methodology allows for the modular synthesis of a wide array of substituted biaryl compounds. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound | Arylboronic Acid | Palladium(0) complex | Carbonate/Phosphate | Substituted Biaryl |

Heck and Other Aryl-Aryl Coupling Methodologies

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide, like this compound, with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a base, such as triethylamine. wikipedia.orgnih.gov The Heck reaction is a powerful method for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgorganic-chemistry.org It is particularly useful for the synthesis of stilbenes and other vinylarenes. nih.govyoutube.com While aryl iodides are more reactive, aryl bromides like this compound are also effective substrates. nih.gov

Other important aryl-aryl coupling methods include:

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.

Stille Coupling: This reaction couples an organohalide with an organotin compound, catalyzed by palladium.

Hiyama Coupling: This method utilizes an organosilicon compound in the presence of a palladium catalyst.

Yamamoto Coupling Reactions and Oligomerization Phenomena

The Yamamoto coupling reaction is a method for the synthesis of symmetric biaryls through the homocoupling of aryl halides. nih.gov This reaction is typically promoted by a nickel(0) complex, which can be generated in situ from a nickel(II) salt and a reducing agent like zinc dust. nih.gov

Electrophilic Aromatic Substitution Reactions on the Diethylbenzene Scaffold

Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces a hydrogen atom on the aromatic nucleus, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com The reactivity of the benzene ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present on the ring. openstax.org For this compound, the bromine atom and the two ethyl groups collectively determine the outcome of further substitution, influencing both the reaction rate and the position of the new substituent.

Regioselectivity and Electronic Effects of Bromine and Ethyl Groups

The directing effect of substituents in EAS reactions is a consequence of their electronic properties, which can be categorized into inductive and resonance effects. libretexts.org The interplay of these effects stabilizes or destabilizes the arenium ion intermediate, thereby dictating the regiochemical outcome. libretexts.org

Ethyl Groups: As alkyl groups, the two ethyl substituents are activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. masterorganicchemistry.com They donate electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, which stabilizes the carbocationic charge of the arenium ion intermediate. youtube.com This stabilization is most effective when the positive charge is located on the carbon atom to which the ethyl group is attached. Consequently, ethyl groups are ortho, para-directors, favoring substitution at the positions adjacent and opposite to them on the ring. libretexts.org

In this compound, the substituents are located at positions 1, 2, and 4. The available positions for substitution are 3, 5, and 6. The directing effects of the existing groups must be considered in concert:

The ethyl group at C-1 directs ortho (to C-2 and C-6) and para (to C-4).

The bromine at C-2 directs ortho (to C-1 and C-3) and para (to C-5).

The ethyl group at C-4 directs ortho (to C-3 and C-5) and para (to C-1).

The positions C-3, C-5, and C-6 are activated by at least one of the groups. The activating, ortho, para-directing ethyl groups have a stronger influence than the deactivating but also ortho, para-directing bromine. latech.edu Therefore, substitution is most likely to occur at positions that are ortho or para to the ethyl groups. Steric hindrance may also play a role, potentially disfavoring substitution at positions crowded by existing groups. latech.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| Bromo (-Br) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

Strategies for Further Aromatic Functionalization

Further functionalization of the this compound scaffold can be achieved through various electrophilic aromatic substitution reactions. The choice of reaction and conditions allows for the introduction of a wide range of functional groups, guided by the regioselectivity discussed previously.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The nitro group is a versatile functional group that can be subsequently reduced to an amino group.

Halogenation: Introduction of another halogen (e.g., -Cl, -Br) using a halogen molecule and a Lewis acid catalyst, such as FeCl₃ or FeBr₃. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). libretexts.org This reaction is often reversible.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃. This reaction can be prone to polysubstitution as the newly added alkyl group further activates the ring. umd.edu

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone is less reactive than the starting material, which conveniently prevents multiple acylations. umd.edu

Given the directing effects of the substituents on this compound, these reactions would yield a mixture of regioisomers, with the major products being those predicted by the combined directing influence of the ethyl and bromo groups. Late-stage functionalization (LSF) strategies aim to modify complex molecules, and understanding these regiochemical principles is crucial for designing efficient synthetic routes. acs.org

| Reaction | Reagents | Electrophile | Potential Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro-2-bromo-1,4-diethylbenzene |

| Bromination | Br₂ / FeBr₃ | Br⁺ | Dibromo-1,4-diethylbenzene |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | 2-Bromo-1,4-diethylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | (Acyl)-2-bromo-1,4-diethylbenzene |

Elimination Reactions and Formation of Unsaturated Derivatives

While electrophilic substitution targets the aromatic ring, the ethyl side chains of this compound can undergo different types of reactions, including elimination. Elimination reactions typically involve the removal of two substituents from adjacent carbon atoms to form a π-bond, such as an alkene. mgscience.ac.in For an elimination reaction to occur on an ethyl group of this compound, a leaving group must be present on the side chain.

The most common pathway to introduce such a leaving group is through radical halogenation of the benzylic position (the carbon atom directly attached to the aromatic ring), which is discussed in the following section. Once a derivative such as 2-Bromo-1-(1-bromoethyl)-4-ethylbenzene is formed, it can undergo a dehydrohalogenation reaction upon treatment with a base to yield an unsaturated derivative. libretexts.org

The two primary mechanisms for such eliminations are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). lumenlearning.com

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time the leaving group departs. ucsb.edu The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway and can minimize competing substitution reactions (Sₙ2). libretexts.org

E1 Mechanism: This is a two-step process that begins with the spontaneous departure of the leaving group to form a carbocation intermediate. This is the rate-determining step. lumenlearning.com A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and secondary or tertiary substrates. libretexts.org The benzylic carbocation that would form from 2-Bromo-1-(1-bromoethyl)-4-ethylbenzene is stabilized by resonance with the aromatic ring, making the E1 pathway plausible.

The product of such an elimination would be 2-bromo-1-ethyl-4-vinylbenzene, an unsaturated derivative containing a styrenic moiety. This vinyl group is a valuable functional handle for further synthetic transformations, such as polymerization or addition reactions.

Radical Reactions and Their Synthetic Utility

The ethyl groups on this compound are susceptible to radical reactions, particularly at the benzylic positions. The C-H bonds at the benzylic carbon are weaker than other C-H bonds in the molecule because the resulting benzylic radical is stabilized by resonance delocalization over the aromatic ring. oregonstate.edu

A key synthetic transformation is free-radical bromination, which selectively installs a bromine atom at the benzylic position. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light (hν). lumenlearning.com

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals. lumenlearning.com

Propagation: A bromine radical abstracts a benzylic hydrogen from an ethyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (present in low concentration from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain. ucr.edu

Termination: The reaction is terminated when two radicals combine. lumenlearning.com

The synthetic utility of this reaction is significant. The resulting benzylic bromide, for example, 2-Bromo-1-(1-bromoethyl)-4-ethylbenzene, is a highly versatile intermediate. libretexts.org It can readily undergo:

Nucleophilic Substitution (Sₙ1/Sₙ2): Reaction with various nucleophiles (e.g., -OH, -CN, -OR) to introduce a wide array of functional groups at the benzylic position.

Elimination Reactions (E1/E2): As described in section 3.4, treatment with a base leads to the formation of a vinyl group, creating an unsaturated derivative. libretexts.org

These radical-initiated transformations provide a powerful method for functionalizing the alkyl side chains of this compound, complementing the electrophilic substitution reactions that modify the aromatic ring and expanding the range of accessible derivatives.

Spectroscopic Characterization Techniques in the Analysis of 2 Bromo 1,4 Diethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromo-1,4-diethylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of this compound shows distinct signals for the aromatic and aliphatic (ethyl group) protons.

The aromatic region of the spectrum is particularly informative. The bromine atom and the two ethyl groups on the benzene (B151609) ring influence the chemical shifts of the three remaining aromatic protons, leading to a predictable pattern. Typically, substituents on a benzene ring cause protons in the ortho and para positions to shift differently than those in the meta position. youtube.com In this compound, we observe three distinct signals for the aromatic protons, confirming the substitution pattern.

The ethyl groups give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This splitting pattern, known as spin-spin coupling, arises because the methylene protons are adjacent to the three protons of the methyl group, and vice-versa. The integration of these signals corresponds to the number of protons, with the aromatic region integrating to three protons, the methylene signals to four, and the methyl signals to six.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.36 | d | 1H | Aromatic H (ortho to Br) |

| ~7.05 | dd | 1H | Aromatic H (ortho to ethyl, meta to Br) |

| ~6.98 | d | 1H | Aromatic H (para to Br) |

| ~2.65 | q | 2H | Benzylic -CH₂- (at C-4) |

| ~2.60 | q | 2H | Benzylic -CH₂- (at C-1) |

| ~1.22 | t | 6H | -CH₃ (both ethyl groups) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. libretexts.org In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the process of counting the carbon environments. openstax.org

The structure of this compound contains ten carbon atoms, but due to the lack of symmetry, all ten are chemically distinct, giving rise to ten unique signals in the ¹³C NMR spectrum. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. openstax.org

The carbon atom directly bonded to the electronegative bromine atom (C-2) is significantly shifted downfield. The other aromatic carbons appear in the typical range of 125-170 ppm. oregonstate.edu The sp³-hybridized carbons of the two ethyl groups appear upfield, with the benzylic methylene (-CH₂) carbons appearing at a lower field than the terminal methyl (-CH₃) carbons. By comparing the spectrum to that of the parent compound, 1,4-diethylbenzene (B43851), the specific electronic effects of the bromine substituent on the carbon skeleton can be precisely determined. chemicalbook.comnih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~142.1 | Aromatic C-4 (ipso to ethyl) |

| ~139.5 | Aromatic C-1 (ipso to ethyl) |

| ~132.8 | Aromatic C-6 (ortho to Br) |

| ~130.0 | Aromatic C-5 (meta to Br) |

| ~128.7 | Aromatic C-3 (meta to Br) |

| ~122.5 | Aromatic C-2 (ipso to Br) |

| ~28.9 | Benzylic -CH₂- |

| ~28.2 | Benzylic -CH₂- |

| ~15.5 | -CH₃ |

| ~15.3 | -CH₃ |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound exhibits a characteristic molecular ion region due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2) at m/z 212 and 214, respectively. nih.gov

The fragmentation pattern is dominated by cleavages that form stable carbocations. A prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) from one of the ethyl groups. chemicalbook.com This leads to a very stable benzylic cation. Another common fragmentation is the loss of the entire bromine radical (•Br). miamioh.edu

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₀H₁₃⁸¹Br]⁺ | Molecular Ion (M+2) |

| 212 | [C₁₀H₁₃⁷⁹Br]⁺ | Molecular Ion (M⁺) |

| 199/197 | [M - CH₃]⁺ | Loss of a methyl radical |

| 133 | [M - Br]⁺ | Loss of a bromine radical |

| 119 | [M - Br - CH₂]⁺ or [C₉H₁₁]⁺ | Further fragmentation or rearrangement |

| 105 | [C₈H₉]⁺ | Loss of an ethyl group from [M-Br]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

While low-resolution MS provides nominal integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. This high precision allows for the determination of the exact molecular formula of a compound from its measured mass. Each element has a unique exact mass, so the measured mass of an ion can be used to distinguish between different possible elemental compositions.

For this compound (C₁₀H₁₃Br), HRMS can easily confirm the elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.

Calculated Exact Masses for this compound Molecular Ions:

[C₁₀H₁₃⁷⁹Br]⁺: 212.0200 u

[C₁₀H₁₃⁸¹Br]⁺: 214.0180 u

An experimental HRMS measurement matching these values would provide unambiguous confirmation of the molecular formula C₁₀H₁₃Br.

Time-of-Flight Mass Spectrometry (TOFMS) for Conformational Studies of Related Diethylbenzenes

Time-of-Flight Mass Spectrometry (TOFMS) is a type of mass analysis where ions are accelerated by an electric field of known strength. The time it takes for the ions to travel a fixed distance to the detector is measured. Since all ions have the same kinetic energy, their velocity depends on their mass-to-charge ratio, with lighter ions arriving at the detector sooner than heavier ones.

TOFMS can be coupled with spectroscopic techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) to study different conformers of flexible molecules, such as the isomers of diethylbenzene. wikipedia.org Different spatial orientations of the ethyl groups (conformers) can have slightly different electronic energy levels. By tuning the wavelength of the ionizing laser, it is possible to selectively ionize one conformer at a time. The resulting mass spectrum for each conformer can then be recorded separately. While specific TOFMS conformational studies on this compound are not widely documented, this technique has been applied to related alkylbenzenes to differentiate between various rotational isomers and to study their unique potential energy surfaces.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrations of its constituent chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of the types of chemical bonds present.

The analysis of the IR spectrum is based on the identification of characteristic absorption bands:

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl groups give rise to strong absorptions in the 2850-2975 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic peaks in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the C-H bonds in the ethyl groups are observable in the 1375-1470 cm⁻¹ range.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the strong absorption bands in the 700-900 cm⁻¹ region. The 1,2,4-trisubstituted pattern of this compound is expected to produce a distinct pattern in this "fingerprint" region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position can confirm the presence of the bromine atom on the aromatic ring.

While a specific spectrum for this compound is not publicly available, analysis of the closely related parent compound, 1,4-diethylbenzene, shows characteristic aromatic and aliphatic C-H and C=C stretching bands. chemicalbook.comnist.gov The spectrum of an isomer, 1-Bromo-2,6-diethylbenzene, also clearly displays these features, providing a reference for the expected vibrational modes of a bromodiethylbenzene molecule. nist.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2975 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375 - 1470 |

| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 800 - 880 |

| C-Br Stretch | Aryl Halide | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to IR spectroscopy. horiba.com It detects molecular vibrations that result in a change in polarizability, whereas IR spectroscopy detects vibrations that cause a change in the dipole moment. bruker.com For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the carbon skeleton and the symmetric vibrations of the molecule.

Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: Strong, sharp bands corresponding to the ring "breathing" modes of the substituted benzene ring are highly characteristic. The symmetric C=C stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

C-Br Stretching: The carbon-bromine bond vibration is also Raman active and would appear in the low-frequency region.

Aliphatic Group Vibrations: The C-H and C-C bond vibrations of the ethyl groups are also observable, providing further structural confirmation.

Comparison with the Raman spectrum of the parent compound 1,4-diethylbenzene can help in assigning the observed bands. chemicalbook.com The introduction of the heavy bromine atom onto the ring will perturb the vibrational modes, causing shifts in frequencies and changes in intensities, which can be analyzed to confirm the specific substitution pattern.

Advanced Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other isomers, thereby allowing for accurate purity assessment and isomeric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. hpst.cz

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the mass spectrum is expected to show:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of a monobrominated compound.

Key Fragmentation Ions: The primary fragmentation pathway is often the loss of a methyl group (M⁺-15) to form a stable benzylic carbocation. Another significant fragmentation would be the loss of an ethyl group (M⁺-29). The loss of the bromine atom (M⁺-79/81) may also be observed.

GC is also highly effective for determining the purity of the compound and separating it from isomers such as 1-Bromo-2,3-diethylbenzene or 2-Bromo-1,3-diethylbenzene, which would exhibit different retention times under the same chromatographic conditions. thermofisher.com While the specific mass spectrum for this compound is noted as existing in spectral databases, analysis of the parent 1,4-diethylbenzene shows a primary fragmentation via loss of a methyl group, supporting the predicted fragmentation pattern. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular ion (M⁺, M⁺+2), characteristic bromine isotope pattern |

| 197/199 | [C₉H₁₀Br]⁺ | Loss of a methyl group (-CH₃) from an ethyl side chain |

| 133 | [C₁₀H₁₃]⁺ | Loss of a bromine atom (-Br) |

| 105 | [C₈H₉]⁺ | Benzylic cation from cleavage of C-C bond in ethyl group |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. For isomeric analysis of substituted benzenes, reversed-phase HPLC is the most common approach.

HPLC is particularly valuable for separating isomers that may be difficult to resolve by GC. Subtle differences in the polarity and shape of isomeric bromodiethylbenzenes can be exploited to achieve baseline separation by carefully optimizing the mobile phase composition, flow rate, and column temperature.

UPLC enhances the capabilities of HPLC by using columns packed with smaller particles (typically sub-2 µm). This results in:

Higher Resolution: Sharper and narrower peaks, allowing for the separation of very closely related isomers.

Increased Speed: Analysis times can be significantly reduced without sacrificing resolution.

Greater Sensitivity: The sharper peaks lead to higher signal-to-noise ratios, improving detection limits.

These advantages make UPLC an ideal method for high-throughput purity screening and the precise quantification of isomeric impurities in samples of this compound. nist.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 1,4 Diethylbenzene

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. rsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing molecules like 2-bromo-1,4-diethylbenzene. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of two flexible ethyl groups, the molecule can exist in various conformations. Conformational analysis is therefore crucial to identify the global minimum energy structure, which is the most stable arrangement of the molecule. nih.govnih.gov This is typically achieved by systematically rotating the bonds of the ethyl substituents and performing energy calculations for each conformation.

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the geometry. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular architecture.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.915 |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-C (ethyl) | 1.535 | |

| C-H (aromatic) | 1.085 | |

| C-H (ethyl) | 1.095 - 1.100 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| C(aromatic)-C-C(ethyl) | 121.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO is distributed over the antibonding orbitals of the benzene (B151609) ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.58 |

| LUMO Energy (ELUMO) | -0.45 |

| HOMO-LUMO Gap (ΔE) | 6.13 |

| Ionization Potential (I ≈ -EHOMO) | 6.58 |

| Electron Affinity (A ≈ -ELUMO) | 0.45 |

| Global Hardness (η = (I-A)/2) | 3.065 |

| Electronegativity (χ = (I+A)/2) | 3.515 |

| Electrophilicity Index (ω = χ²/2η) | 2.01 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. wikipedia.orgq-chem.com This method investigates charge transfer and intramolecular delocalization effects, which are crucial for understanding molecular stability. uni-muenchen.de

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This reveals hyperconjugative interactions, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is calculated, with larger E(2) values indicating stronger interactions. In this compound, significant interactions are expected between the lone pairs of the bromine atom and the antibonding π* orbitals of the aromatic ring, as well as between the σ bonds of the ethyl groups and the ring's π* system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Br) | π(C1-C6) | 4.85 |

| π(C1-C6) | π(C2-C3) | 18.50 |

| π(C4-C5) | π(C2-C3) | 19.25 |

| σ(Car-Cethyl) | π(C1-C6) | 3.10 |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. scispace.com For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational frequency calculations are performed on the optimized geometry to identify the characteristic vibrational modes of the molecule. The calculated frequencies and intensities can be used to generate a theoretical spectrum that aids in the assignment of experimental spectral bands. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be employed to calculate the 1H and 13C NMR chemical shifts, providing valuable information for structural elucidation.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) alkyl | 2950 - 2990 | Alkyl C-H stretching |

| ν(C=C) aromatic | 1590, 1480 | Aromatic ring stretching |

| δ(CH2) | 1450 | CH2 scissoring |

| ν(C-Br) | 650 | C-Br stretching |

Analysis of Local Reactivity Descriptors

The Average Local Ionization Energy (ALIE), calculated on the molecule's electron density surface, is a powerful descriptor for predicting sites susceptible to electrophilic attack. researchgate.net The ALIE represents the energy required to remove an electron from a specific point on the molecular surface. Regions with lower ALIE values are more electron-rich and are therefore the most probable sites for interaction with electrophiles. For this compound, the ALIE surface would show the lowest energy values located above the π-system of the aromatic ring, particularly at the carbon positions ortho and para to the electron-donating ethyl groups, which are not substituted by the bromine atom. This indicates that these positions are the most nucleophilic and are the preferred sites for electrophilic aromatic substitution.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions (f(r)) are used within Density Functional Theory (DFT) to describe how the electron density at a point r changes with respect to a change in the total number of electrons. Specifically, the condensed Fukui functions are calculated for each atomic site in a molecule and can indicate the propensity of that site to undergo different types of reactions.

f+(r): Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r): Indicates the reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r): Indicates the reactivity towards a radical attack.

From these functions, local electrophilicity and nucleophilicity indices can be derived to further quantify the reactivity of specific atomic sites. While general principles of organic chemistry would suggest that the bromine atom and the aromatic ring are key reactive areas, precise computational data for this compound is not publicly documented.

Thermochemical and Kinetic Studies of Reaction Pathways

Comprehensive thermochemical and kinetic studies detailing the reaction pathways of this compound are not extensively reported in publicly accessible research. Such studies would involve computational modeling to determine the thermodynamic and kinetic parameters of potential reactions involving this compound.

Key parameters that would be investigated in such a study include:

Enthalpy of reaction (ΔH): The heat absorbed or released during a chemical reaction.

Gibbs free energy of reaction (ΔG): The energy available to do useful work, which determines the spontaneity of a reaction.

Activation energy (Ea): The minimum energy required to initiate a chemical reaction.

These values are typically calculated for proposed reaction mechanisms, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ethyl side chains. Without specific computational studies, a quantitative understanding of the reaction energetics and rates for this compound remains speculative.

Molecular Dynamics Simulations for Intermolecular Interactions

There is a notable absence of published molecular dynamics (MD) simulations focused on the intermolecular interactions of this compound. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into the nature and strength of non-covalent interactions.

For this compound, MD simulations could elucidate:

Interactions with solvent molecules: How the molecule orients itself and interacts with various solvents, which can influence reaction rates and solubility.

Self-aggregation: The potential for molecules of this compound to interact with each other through forces such as van der Waals interactions and dipole-dipole interactions.

Interactions with other molecules: How it might interact with other reactants or materials at a molecular level.

The lack of specific MD simulation data for this compound means that a detailed, dynamic picture of its intermolecular behavior is not currently available in the scientific literature.

Applications and Advanced Materials Science Research Involving 2 Bromo 1,4 Diethylbenzene

Role as a Key Intermediate in Complex Organic Synthesis

In the field of organic chemistry, 2-bromo-1,4-diethylbenzene serves as a pivotal intermediate, providing a reactive handle for the construction of more elaborate molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor for Specialty Chemicals and Fine Chemicals

While specific, large-scale industrial applications of this compound in the production of widely known specialty chemicals are not extensively documented in publicly available literature, its structure is indicative of its potential as a precursor for a range of fine chemicals. The synthesis of complex organic molecules often requires building blocks with specific substitution patterns, and this compound offers a unique arrangement of functional groups. Its derivatives could potentially find use in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products where precise molecular architecture is crucial. The diethyl substitution pattern can influence the solubility and physical properties of the final products, a desirable feature in the design of new chemical entities.

Building Block for Substituted Aromatic Derivatives

The bromine atom in this compound is the key to its utility as a building block for a diverse array of substituted aromatic derivatives. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. pressbooks.publibretexts.orgopenstax.org

One of the most powerful of these methods is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron compound. nih.gov For instance, the reaction of this compound with phenylboronic acid would yield 2,5-diethylbiphenyl. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl compounds.

Another important transformation is the Sonogashira coupling , which allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with an alkyne such as phenylacetylene (B144264) would produce a 1,4-diethyl-2-(phenylethynyl)benzene derivative. These resulting aryl alkynes are valuable intermediates in the synthesis of more complex conjugated systems.

Furthermore, the Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the coupling of this compound with a variety of primary or secondary amines to produce N-aryl amines. These substituted anilines are important structural motifs in many biologically active molecules and functional materials.

The reactivity of this compound also extends to the formation of Grignard reagents . khanacademy.orgyoutube.com By reacting it with magnesium metal, the corresponding Grignard reagent, 2,5-diethylphenylmagnesium bromide, can be prepared. This organometallic compound is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce further functional complexity.

Contributions to Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in polymer chemistry, where it can be incorporated into polymer backbones to create materials with specific and desirable properties.

Monomer in the Synthesis of Specialty Polymers

This compound can serve as a monomer in the synthesis of specialty polymers, particularly conjugated polymers. These materials are of significant interest due to their unique electronic and optical properties. One important class of such polymers is poly(p-phenylenevinylene) (PPV) and its derivatives. kennesaw.edunih.govmsstate.edu The synthesis of PPVs can be achieved through various methods, including the Heck coupling reaction. worktribe.com In a hypothetical Heck reaction, this compound could be coupled with ethylene (B1197577) to introduce vinylene linkages, leading to the formation of a poly(2,5-diethyl-p-phenylenevinylene) derivative.

The ethyl groups on the benzene (B151609) ring would enhance the solubility of the resulting polymer, which is a crucial factor for processability and the fabrication of thin films for electronic devices. The ability to create soluble and processable conjugated polymers is a key challenge in the field, and the use of substituted monomers like this compound is a common strategy to address this issue.

Tailoring Material Properties through Bromine Content

The presence of bromine in a polymer can significantly influence its material properties. One of the most well-known applications of brominated compounds in polymer science is as flame retardants. While there is no specific data on polymers derived directly from this compound as commercial flame retardants, the general principle applies. The incorporation of bromine into a polymer matrix can enhance its fire resistance. When exposed to high temperatures, the carbon-bromine bonds can break, releasing bromine radicals that can interrupt the radical chain reactions of combustion in the gas phase.

Furthermore, the bromine content can be used to fine-tune other material properties. The high atomic weight of bromine can increase the density of the polymer. Its presence can also affect the polymer's refractive index, thermal stability, and resistance to degradation. By controlling the amount of brominated monomer incorporated into a polymer, researchers can systematically tailor these properties to meet the specific requirements of a particular application.

Development in Organic Electronics and Semiconductor Research

The potential for this compound to be used in the synthesis of conjugated polymers and other complex aromatic structures makes it a compound of interest in the field of organic electronics and semiconductor research. bldpharm.com Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).

The performance of these devices is highly dependent on the molecular structure and properties of the organic semiconductor used. The ability to synthesize novel conjugated materials with tailored electronic properties is therefore a key area of research. As a versatile building block, this compound could be utilized in the synthesis of new organic semiconductors. For example, it could serve as a precursor for the synthesis of hole-transporting materials, which are essential components in OLEDs and OPVs. researchgate.net The diethylphenyl moiety could form part of a larger conjugated system designed to have specific energy levels and charge transport characteristics.

While direct reports of the use of this compound in high-performance organic electronic devices are not prevalent in the reviewed literature, its potential as a starting material for the synthesis of novel organic semiconductors remains an area for future exploration. The ability to create well-defined, soluble, and functionalized aromatic structures through reactions involving this compound makes it a valuable tool for chemists working to develop the next generation of organic electronic materials.

Utilization in Investigating Aryl Halide Reaction Mechanisms

This compound serves as a notable substrate for investigating the complex reaction mechanisms of aryl halides. The reactivity of aryl halides is distinct from alkyl halides, primarily due to the increased strength of the carbon-halogen bond and the steric hindrance of the benzene ring. The presence of two ethyl groups in the para and ortho positions relative to the bromine atom in this compound introduces significant steric hindrance, making it a valuable compound for studying the nuances of substitution and elimination reactions under various conditions.

Aryl halides can undergo nucleophilic substitution through several mechanisms, the most common being the SNAr (addition-elimination) mechanism. This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com However, this compound lacks such activating groups. Instead, its ethyl substituents are weakly electron-donating. This electronic property, combined with the steric bulk, makes the classical SNAr pathway less favorable and necessitates more forceful reaction conditions or alternative mechanistic routes.

One such alternative is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored under conditions of very strong bases, such as sodium amide (NaNH₂). stackexchange.com The base abstracts a proton from the carbon atom adjacent (ortho) to the halogen, leading to the elimination of HBr and the formation of a benzyne triple bond within the aromatic ring. The nucleophile then attacks either of the two carbons of the triple bond, followed by protonation to yield the substitution product. The study of substrates like this compound can provide insights into the regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate that would be formed.

Furthermore, the steric hindrance provided by the ortho-ethyl group in this compound makes it a relevant model for studying sterically demanding cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. However, bulky substituents near the reaction site can significantly impede the reaction rate. Investigating the coupling of this compound with various boronic acids can help in the development of more efficient catalyst systems (ligands and palladium precursors) that can overcome the challenges posed by steric hindrance. rsc.orgresearchgate.net Such studies are crucial for expanding the synthetic utility of cross-coupling reactions to include the synthesis of highly substituted and complex molecular architectures. organic-chemistry.orgsemanticscholar.org

Patent Landscape and Emerging Industrial Applications

A review of the current patent landscape indicates that this compound is not a widely patented compound for direct end-use applications. Instead, its significance is more apparent as a potential intermediate in the synthesis of more complex molecules. The patent literature is more heavily focused on its precursor, 1,4-diethylbenzene (B43851) (p-diethylbenzene).

The industrial importance of 1,4-diethylbenzene is well-established, primarily as a solvent and as a key raw material in the production of divinylbenzene, which is used to manufacture cross-linked polystyrene resins. google.com Numerous patents detail processes for the selective production of p-diethylbenzene, often through the alkylation of ethylbenzene (B125841) or the disproportionation of ethylbenzene over shape-selective zeolite catalysts. google.comresearchgate.net These processes aim to maximize the yield of the para isomer due to its industrial value. samaterials.com

While direct patents for this compound are not prominent, its chemical structure suggests potential applications as a building block in several areas of advanced materials science and pharmaceuticals. The bromo-substituent provides a reactive handle for a variety of chemical transformations, including:

Cross-Coupling Reactions: As mentioned, the bromine atom can be replaced through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of highly substituted 1,4-diethylbenzene derivatives. These derivatives could be precursors to liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials where the specific substitution pattern influences the material's electronic and physical properties.

Grignard Reagent Formation: this compound can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. This versatility makes it a potential intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). google.com

Nucleophilic Aromatic Substitution: Although challenging without activating groups, under specific conditions, the bromine atom could be displaced by various nucleophiles to introduce functionalities like hydroxyl, amino, or cyano groups, further expanding the range of accessible derivatives.

The emerging applications for this compound are therefore likely to be in the realm of synthetic chemistry, where it can serve as a versatile intermediate for creating novel compounds with tailored properties for the pharmaceutical and materials science industries. Its value lies in its potential to be transformed into more complex, high-value molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The synthesis of polysubstituted benzenes often presents challenges in controlling the precise placement of functional groups. libretexts.org The current synthesis of 2-bromo-1,4-diethylbenzene typically involves the electrophilic bromination of 1,4-diethylbenzene (B43851). However, future research could focus on developing more sophisticated and efficient synthetic methodologies.

A primary avenue for investigation is the development of highly regioselective bromination techniques. Standard methods may lead to isomeric impurities, requiring costly and time-consuming purification steps. Future work could explore the use of sterically hindered brominating agents or novel catalyst systems that can direct the bromine atom specifically to the 2-position of the 1,4-diethylbenzene ring with near-perfect selectivity. This could involve directing groups transiently installed on the substrate or shape-selective zeolite catalysts that control access to specific positions on the aromatic ring. taylorandfrancis.com

Furthermore, the synthesis of chiral derivatives of this compound represents a completely unexplored area. Research into asymmetric synthesis or resolution methods could yield enantiomerically pure forms of related compounds, which would be valuable for applications in stereoselective catalysis and materials science.

| Research Goal | Potential Methodology | Desired Outcome |

| Enhanced Regioselectivity | Shape-selective zeolite catalysts; sterically demanding brominating agents. | >99% isomeric purity of this compound, reducing purification needs. |

| Access to Chiral Derivatives | Asymmetric catalysis; enzymatic resolution. | Availability of enantiopure building blocks for chiral materials and ligands. |